![molecular formula C21H31N5O3S B6530684 N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide CAS No. 946224-58-4](/img/structure/B6530684.png)
N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide
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Overview
Description
Pyrimidinylpiperazine is a chemical compound and piperazine derivative . It is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . A number of pyrimidinylpiperazine derivatives are drugs, including Buspirone, Dasatinib, Eptapirone, Gepirone, Ipsapirone, Piribedil, Revospirone, Tandospirone, Tirilazad, Umespirone, Zalospirone .
Synthesis Analysis
In a study, a new series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized . The structures of compounds were elucidated using spectroscopic methods .Molecular Structure Analysis
The molecular structure of pyrimidinylpiperazine derivatives can be determined using spectroscopic methods .Chemical Reactions Analysis
Pyrimidinylpiperazine derivatives have been screened for their monoamine oxidase A and B inhibitory activity .Physical And Chemical Properties Analysis
The physicochemical properties of pyrimidinylpiperazine derivatives can be predicted using Molinspiration and MolSoft programs .Mechanism of Action
Target of Action
The primary target of this compound is the α2-adrenergic receptor . This receptor plays a crucial role in the central nervous system by regulating neurotransmitter release. It also has a much lesser extent of interaction with the 5-HT1A receptor , which is involved in several biological and neurological processes such as anxiety, appetite, mood, sleep, and thermoregulation.
Mode of Action
The compound acts as an antagonist of the α2-adrenergic receptor It has a Ki value of 7.3–40 nM for this receptor , indicating a high affinity and specificity. Additionally, it acts as a partial agonist of the 5-HT1A receptor , meaning it binds to these receptors and partially activates them.
Pharmacokinetics
The presence of the piperazine ring and pyrimidine group may enhance its solubility, while the adamantane group may improve its lipophilicity, potentially enhancing its absorption and distribution .
Advantages and Limitations for Lab Experiments
N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide has several advantages for use in lab experiments. It is relatively stable and can be stored for long periods of time. It is also relatively easy to synthesize and can be purified using recrystallization or chromatography. Additionally, this compound can be used as a tool in drug discovery, as it can be used to screen for potential drug candidates.
However, there are also several limitations to using this compound in lab experiments. It is not well understood how this compound interacts with proteins and small molecules, so it is difficult to predict its effects on these molecules. Additionally, this compound is not very soluble in water, so it can be difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for research on N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide. One potential direction is to further study the mechanism of action of this compound and to develop a better understanding of how it interacts with proteins and small molecules. Another potential direction is to develop new methods for synthesizing and purifying this compound. Additionally, further research could be conducted on the potential applications of this compound, such as its use in drug discovery and the synthesis of novel materials. Finally, further research could be conducted on the biochemical and physiological effects of this compound and its potential therapeutic applications.
Synthesis Methods
N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide is typically synthesized through a two-step process. The first step involves the reaction of pyrimidin-2-ylpiperazin-1-ylsulfonylchloride with adamantane-1-carboxylic acid in the presence of a base, such as sodium hydroxide. This reaction results in the formation of this compound. The second step involves the purification of the compound by recrystallization or chromatography.
Scientific Research Applications
N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide has been used in a variety of scientific research applications. It has been used as a tool in drug discovery, as it can be used to screen for potential drug candidates. It has also been used in the synthesis of novel materials, such as polymers, and can be used to create thin films. This compound has also been used in the study of protein-protein interactions and has been used to study the structure and function of proteins.
Safety and Hazards
properties
IUPAC Name |
N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O3S/c27-19(21-13-16-10-17(14-21)12-18(11-16)15-21)22-4-9-30(28,29)26-7-5-25(6-8-26)20-23-2-1-3-24-20/h1-3,16-18H,4-15H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKHPVDJJLGUTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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